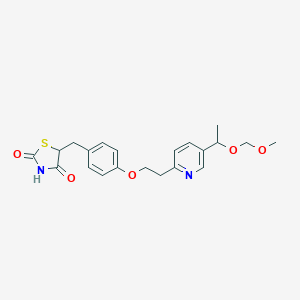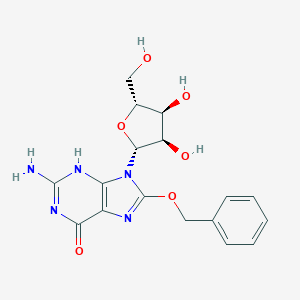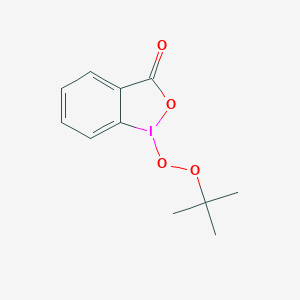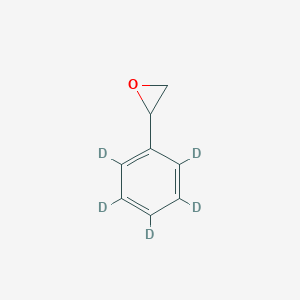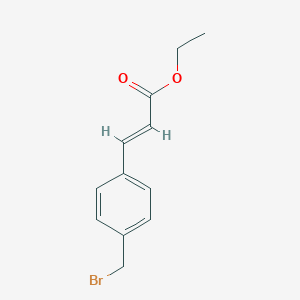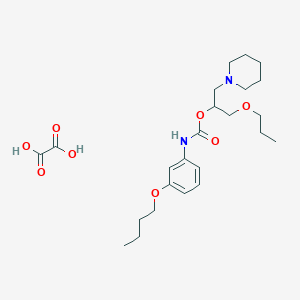
4-Benzyloxyphenylacetic acid
Übersicht
Beschreibung
4-Benzyloxyphenylacetic acid is a para-substituted phenyl-acetic acid derivative with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . This compound is known for its unique structural properties, which include a benzyloxy group attached to the phenyl ring of phenylacetic acid . It is commonly used in organic synthesis and has various applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
4-Benzyloxyphenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Mode of Action
It is known that the compound is a para-substituted phenyl-acetic acid derivative . Its molecules exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups . .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Benzyloxyphenylacetic acid is currently lacking in the literature . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics. Future research should aim to investigate these aspects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Benzyloxyphenylacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxyphenylacetic acid with benzyl chloride in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization.
Another method involves the hydrolysis of methyl-4-benzyloxyphenyl acetate using lithium hydroxide in a mixture of methanol, tetrahydrofuran, and water . The reaction mixture is stirred at ambient temperature for about an hour to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also include additional steps for purification and quality control to ensure consistency and safety of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyloxyphenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Benzyloxyphenylethanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Vergleich Mit ähnlichen Verbindungen
4-Benzyloxyphenylacetic acid can be compared with other similar compounds such as:
4-Hydroxyphenylacetic acid: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.
4-Methoxyphenylacetic acid: Contains a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior.
Phenylacetic acid: The simplest form without any substituents on the phenyl ring.
The presence of the benzyloxy group in this compound imparts unique properties, such as increased lipophilicity and altered reactivity, making it distinct from its analogs .
Eigenschaften
IUPAC Name |
2-(4-phenylmethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-12-6-8-14(9-7-12)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHGAJLIKDAOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215791 | |
| Record name | 4-Benzyloxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6547-53-1 | |
| Record name | 4-Benzyloxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6547-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzyloxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006547531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6547-53-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzyloxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzyloxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Benzyloxyphenylacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE5NH2G3DW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known metabolites of 4-Benzyloxyphenylacetic acid (benzofenac) in different species?
A1: Research using GC/MS analysis identified several metabolites of benzofenac in the urine of rats, rabbits, dogs, and humans. [] The study utilized deuterium-labeled benzofenac to elucidate the structures of these metabolites through electron impact and chemical ionization spectral analysis. [] While the specific metabolites weren't listed in the provided abstract, this research highlights the diverse metabolic pathways of benzofenac across different species.
Q2: How does this compound interact with the enzyme branched-chain aminotransferase (BCAT)?
A2: this compound and its derivatives act as inhibitors of BCAT, specifically the mitochondrial isoform (hBCATm). [] While the exact mechanism of interaction wasn't detailed in the provided abstracts, research shows benzofenac exhibits a two-fold higher affinity for hBCATm (Ki=43 μM) compared to the cytosolic isoform (hBCATc, Ki=93 μM). [] This selectivity suggests a potential interaction with specific structural features of hBCATm.
Q3: Can the structure of this compound be modified to enhance its anti-inflammatory activity?
A3: Yes, studies exploring structure-activity relationships have focused on modifying the this compound scaffold to enhance its anti-inflammatory properties. [] Replacing the chlorine atom with fluorine and introducing alkoxy groups on the phenyl ring led to the synthesis of 3-fluoro-4-alkoxyphenylalkanoic acids. [] These modifications aimed to improve the pharmacological profile compared to benzofenac. []
Q4: Are there polymeric forms of this compound, and do they retain biological activity?
A4: Researchers have synthesized polymer analogs of this compound by esterifying it with various polymer alcohols, including poly(vinyl alcohol), poly(2-hydroxyethyl methacrylate), and poly(2,3-dihydroxypropyl methacrylate). [] These polymeric forms displayed reduced anti-inflammatory activity compared to free this compound, likely due to differences in their release and metabolism. []
Q5: What is the impact of age on the sensitivity to anemia induced by this compound?
A5: Studies in rats revealed an age-dependent sensitivity to anemia induction by various substances, including this compound. [] Older rats exhibited heightened symptoms of anemia when exposed to these compounds compared to younger rats. [] This suggests age-related differences in drug metabolism, detoxification mechanisms, or sensitivity of red blood cells.
Q6: How do levels of this compound differ between rats and rabbits?
A6: While specific data wasn't provided in the abstract, a study directly compared serum levels of this compound in rats and rabbits. [] This suggests species-specific differences in absorption, distribution, metabolism, and excretion (ADME) impacting the drug's pharmacokinetic profile.
Q7: Does adjuvant arthritis influence the levels of this compound and liver microsomal activity?
A7: Research investigated the impact of adjuvant arthritis on both this compound levels and the activity of the liver microsomal system, which plays a crucial role in drug metabolism. [] The specific findings weren't detailed in the abstract, but this research highlights the potential interplay between inflammatory conditions, drug metabolism, and therapeutic efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)

